4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid
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Overview
Description
4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a hydroxyphenyl group with an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with a suitable nitrile and a carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, reduced oxazole derivatives from reduction, and various ethers and esters from substitution reactions.
Scientific Research Applications
4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The oxazole ring can also participate in binding interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but lacks the oxazole ring.
3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group but has a different backbone structure.
4-Hydroxyphenylpyruvic acid: Similar hydroxyphenyl group but different functional groups.
Uniqueness
4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-9(10(11(14)15)16-12-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKYTGEZQPQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781524-81-9 |
Source
|
Record name | 4-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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